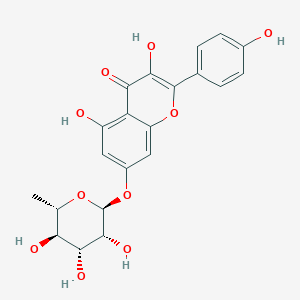

Kaempferol-7-O-rhamnoside

描述

Structure

3D Structure

属性

IUPAC Name |

3,5-dihydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O10/c1-8-15(24)17(26)19(28)21(29-8)30-11-6-12(23)14-13(7-11)31-20(18(27)16(14)25)9-2-4-10(22)5-3-9/h2-8,15,17,19,21-24,26-28H,1H3/t8-,15-,17+,19+,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQNOUCSPWAGQND-GKLNBGJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O)C4=CC=C(C=C4)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O)C4=CC=C(C=C4)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60174034 | |

| Record name | Kaempferol-7-rhamnoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60174034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20196-89-8 | |

| Record name | Kaempferol-7-O-α-L-rhamnoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20196-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kaempferol-7-rhamnoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020196898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kaempferol-7-rhamnoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60174034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | KAEMPFEROL-7-RHAMNOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79YJI9GIF1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Occurrence and Analysis of Kaempferol-7-O-alpha-L-rhamnoside: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the natural sources, distribution, and analytical methodologies for Kaempferol-7-O-alpha-L-rhamnoside, a flavonoid glycoside of significant interest to the pharmaceutical and nutraceutical industries. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols for extraction, isolation, and quantification, alongside a summary of its prevalence in various plant species.

Introduction

Kaempferol-7-O-alpha-L-rhamnoside, also known as α-rhamnoisorobin, is a naturally occurring flavonoid. Flavonoids are a diverse group of polyphenolic compounds widely distributed in the plant kingdom, known for their antioxidant, anti-inflammatory, and other health-promoting properties. Kaempferol-7-O-alpha-L-rhamnoside, a glycosidic derivative of kaempferol, has been the subject of research for its potential biological activities. Understanding its natural sources and establishing robust analytical methods for its quantification are crucial for further research and development.

Natural Sources and Distribution

Kaempferol-7-O-alpha-L-rhamnoside has been identified in a variety of plant species across different families. Its presence is particularly noted in the leaves, flowers, and stems of these plants. Notable plant sources include:

-

Vicia faba (Broad Bean): Found in the aerial parts of the plant.

-

Lotus edulis : Also identified in the aerial parts.

-

Prunus spinosa (Blackthorn): Detected in the flowers of this species.[1]

-

Cinnamomum sieboldii : Isolated from this plant species.

-

Bupleurum chinense : Reported as a constituent.[2]

-

Chimonanthus nitens : Isolated from the leaves.[3]

-

Bryophyllum pinnatum (Life Plant): This succulent is a known source of various kaempferol rhamnosides, including Kaempferol-7-O-alpha-L-rhamnoside.[2][4]

-

Geranium sibiricum : Contains significant amounts of kaempferol rhamnosides.

The distribution of this compound can vary depending on the plant part, geographical location, and developmental stage of the plant.

Quantitative Analysis

The concentration of Kaempferol-7-O-alpha-L-rhamnoside in its natural sources can be influenced by various factors. The following table summarizes the available quantitative data from the literature.

| Plant Species | Plant Part | Compound | Concentration/Yield | Analytical Method |

| Vicia faba | Epidermis | Kaempferol 3-O-galactoside, 7-O-rhamnoside | 3 - 10 µM (in vivo) | Spectrophotometry |

| Bryophyllum pinnatum | - | α-rhamnoisorobin (Kaempferol-7-O-alpha-L-rhamnoside) | 5.0 mg (isolated from EtOAc extract) | Column Chromatography |

| Geranium sibiricum | Aerial parts | Kaempferol-7-O-rhamnoside | 28.1 mg/g of extract | HPLC |

Experimental Protocols

The following section details the methodologies for the extraction, isolation, and quantification of Kaempferol-7-O-alpha-L-rhamnoside from plant materials. These protocols are synthesized from various published research articles.

Extraction

-

Sample Preparation: Air-dry the plant material (leaves, flowers, etc.) at room temperature in a well-ventilated area, protected from direct sunlight. Once completely dry, grind the material into a fine powder using a mechanical grinder.

-

Maceration:

-

Weigh 100 g of the powdered plant material and place it in a large flask.

-

Add 1 L of 80% methanol (or ethanol) to the flask.

-

Seal the flask and allow it to stand at room temperature for 48-72 hours with occasional shaking.

-

Filter the mixture through Whatman No. 1 filter paper.

-

Repeat the extraction process with the residue two more times to ensure exhaustive extraction.

-

Combine all the filtrates.

-

-

Solvent Evaporation: Concentrate the combined filtrates under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

Isolation and Purification

-

Solvent Partitioning:

-

Suspend the crude extract in distilled water.

-

Transfer the aqueous suspension to a separatory funnel.

-

Perform successive extractions with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

-

Collect the ethyl acetate fraction, as flavonoid glycosides are often concentrated in this fraction.

-

Evaporate the ethyl acetate fraction to dryness.

-

-

Column Chromatography:

-

Silica Gel Chromatography:

-

Pack a glass column with silica gel (60-120 mesh) using a suitable solvent system (e.g., a gradient of chloroform and methanol).

-

Dissolve the dried ethyl acetate fraction in a minimal amount of the initial mobile phase and load it onto the column.

-

Elute the column with a gradient of increasing polarity.

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system and visualizing under UV light.

-

Combine the fractions containing the target compound.

-

-

Sephadex LH-20 Chromatography:

-

For further purification, subject the combined fractions to column chromatography on Sephadex LH-20, eluting with methanol. This step helps in removing pigments and other impurities.

-

-

Identification and Quantification

High-Performance Liquid Chromatography (HPLC)

-

Instrumentation: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient elution system is typically used. For example:

-

Solvent A: Water with 0.1% formic acid.

-

Solvent B: Acetonitrile with 0.1% formic acid.

-

A common gradient profile starts with a low percentage of Solvent B, gradually increasing to elute compounds of higher hydrophobicity.

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Monitor at approximately 350 nm, which is a characteristic absorbance maximum for kaempferol glycosides.

-

Quantification: Prepare a calibration curve using a pure standard of Kaempferol-7-O-alpha-L-rhamnoside. Inject known concentrations of the standard and plot the peak area against concentration. Determine the concentration of the compound in the plant extract by comparing its peak area to the calibration curve.

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS)

For more precise identification and quantification, especially in complex matrices, UHPLC coupled with a mass spectrometer (e.g., Q-TOF or triple quadrupole) is recommended. This technique provides information on the retention time, UV spectrum, and mass-to-charge ratio (m/z) of the compound, allowing for unambiguous identification.

Visualized Workflow

The following diagram illustrates a general workflow for the isolation and identification of Kaempferol-7-O-alpha-L-rhamnoside from a plant source.

Caption: General workflow for the isolation and analysis of Kaempferol-7-O-alpha-L-rhamnoside.

Conclusion

This technical guide has summarized the key information regarding the natural sources, distribution, and analytical methodologies for Kaempferol-7-O-alpha-L-rhamnoside. The provided data and protocols offer a valuable resource for researchers and professionals working on the discovery and development of natural product-based therapeutics. Further research is warranted to explore the full pharmacological potential of this compound and to quantify its presence in a wider range of plant species.

References

- 1. Flavonoids from the flowers of Prunus spinosa L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antimicrobial and antioxidant activity of kaempferol rhamnoside derivatives from Bryophyllum pinnatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Extraction of Kaempferol and Its Glycosides Using Supercritical Fluids from Plant Sources: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Biosynthetic Pathway of Kaempferol-7-O-alpha-L-rhamnoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biosynthetic pathway of Kaempferol-7-O-alpha-L-rhamnoside, a naturally occurring flavonol glycoside. The biosynthesis is a multi-stage process involving the coordinated action of several enzyme families. It begins with the general phenylpropanoid pathway to produce the flavonoid backbone, followed by the synthesis of an activated sugar donor, and culminates in a specific glycosylation event. This document summarizes the core enzymatic steps, presents available quantitative data, and details common experimental protocols used in the elucidation of this pathway.

I. Overview of the Biosynthetic Pathway

The formation of Kaempferol-7-O-alpha-L-rhamnoside can be conceptually divided into three critical stages:

-

Part I: Phenylpropanoid Pathway to the Kaempferol Aglycone: This is the foundational pathway that converts the amino acid L-phenylalanine into the core 3,4′,5,7-tetrahydroxyflavone structure of kaempferol.

-

Part II: Synthesis of the Activated Sugar Donor: For the rhamnosylation to occur, L-rhamnose must be in an activated form. In plants, this is typically Uridine Diphosphate-L-rhamnose (UDP-L-rhamnose), which is synthesized from glucose-1-phosphate.

-

Part III: The Final Glycosylation Step: A specific UDP-glycosyltransferase (UGT), a rhamnosyltransferase, catalyzes the transfer of the rhamnose moiety from UDP-L-rhamnose to the kaempferol aglycone at the 7-hydroxyl position.

The complete pathway is a sophisticated network that allows plants to generate a diverse array of specialized metabolites.

A Comprehensive Technical Guide to the Biological Activities of Kaempferol-7-O-alpha-L-rhamnoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kaempferol-7-O-alpha-L-rhamnoside, a naturally occurring flavonoid glycoside, has garnered significant attention within the scientific community for its diverse and potent biological activities. This technical guide provides an in-depth overview of its demonstrated therapeutic potential, focusing on its antioxidant, anti-inflammatory, anticancer, and vasodilatory effects. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying molecular mechanisms through signaling pathway diagrams.

Core Biological Activities

Kaempferol-7-O-alpha-L-rhamnoside (KR), also known as α-rhamnoisorobin, exhibits a wide spectrum of pharmacological effects. These activities are attributed to its unique chemical structure, which enables it to interact with various cellular targets and modulate key signaling pathways.

Antioxidant Activity

Kaempferol-7-O-alpha-L-rhamnoside has been shown to possess significant antioxidant properties, primarily by scavenging free radicals and reducing oxidative stress.[1][2] This activity is crucial in mitigating the cellular damage implicated in numerous chronic diseases.

Anti-inflammatory Effects

The compound demonstrates potent anti-inflammatory effects by modulating key inflammatory pathways. It has been observed to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO).[3] This is achieved, in part, through the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway.

Anticancer Potential

Emerging evidence suggests that Kaempferol-7-O-alpha-L-rhamnoside has potential as an anticancer agent. Its mechanisms of action include the induction of apoptosis (programmed cell death), inhibition of cancer cell proliferation, and modulation of signaling pathways critical for tumor growth and survival.[4][5]

Vasodilatory and Cardioprotective Effects

Kaempferol-7-O-alpha-L-rhamnoside has been reported to induce endothelium-dependent vasorelaxation. This effect is primarily mediated through the nitric oxide-cyclic guanosine monophosphate-protein kinase G (NO-cGMP-PKG) signaling pathway, suggesting its potential in the management of hypertension and cardiovascular diseases.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the biological activities of Kaempferol-7-O-alpha-L-rhamnoside and its aglycone, kaempferol.

Table 1: Antioxidant Activity of Kaempferol Derivatives

| Compound | Assay | IC50 Value (µg/mL) | Reference |

| Kaempferol-7-O-alpha-L-rhamnoside | DPPH Radical Scavenging | 0.71 | |

| Methanol Extract (Bryophyllum pinnatum) | DPPH Radical Scavenging | 52.48 | |

| Ethyl Acetate Extract (Bryophyllum pinnatum) | DPPH Radical Scavenging | 78.11 | |

| Hexane Extract (Bryophyllum pinnatum) | DPPH Radical Scavenging | 90.04 |

Table 2: Anti-inflammatory Activity of Kaempferol and its Rhamnosides

| Compound | Assay | IC50 Value (µM) | Reference |

| Kaempferol | NO Production Inhibition (LPS-stimulated RAW264.7 cells) | 15.4 | |

| Kaempferol-7-O-alpha-L-rhamnoside (α-rhamnoisorobin) | NO Production Inhibition (LPS-stimulated RAW264.7 cells) | 37.7 | |

| Kaempferol | NF-κB-mediated Luciferase Activity | 90.3 | |

| Kaempferol-7-O-alpha-L-rhamnoside (α-rhamnoisorobin) | NF-κB-mediated Luciferase Activity | 36.2 |

Table 3: Anticancer Activity of Kaempferol

| Compound | Cell Line | Assay | IC50 Value (µg/mL) | Reference |

| Kaempferol | MCF-7 (Breast Cancer) | MTT | 90.28 ± 4.2 | |

| Kaempferol | A459 (Lung Cancer) | MTT | 35.80 ± 0.4 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature concerning the biological activities of Kaempferol-7-O-alpha-L-rhamnoside.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of a compound.

-

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate an electron or hydrogen atom, the DPPH is reduced to diphenylpicrylhydrazine, and the color changes from violet to pale yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

-

Reagents and Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

Test compound (Kaempferol-7-O-alpha-L-rhamnoside)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol.

-

Prepare various concentrations of the test compound and the positive control in the same solvent.

-

In a 96-well plate, add a specific volume of the test compound or control to the wells.

-

Add the DPPH solution to each well to initiate the reaction.

-

Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measure the absorbance at a wavelength of 517 nm using a microplate reader.

-

The percentage of scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the sample with the DPPH solution.

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

-

Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages

This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit nitric oxide production in immune cells.

-

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates macrophages (like the RAW 264.7 cell line) to produce pro-inflammatory mediators, including nitric oxide (NO). The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

-

Reagents and Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) with fetal bovine serum (FBS) and antibiotics

-

Lipopolysaccharide (LPS)

-

Test compound (Kaempferol-7-O-alpha-L-rhamnoside)

-

Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)

-

Sodium nitrite (for standard curve)

-

96-well cell culture plate

-

Microplate reader

-

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a specific density (e.g., 5 x 10^4 cells/well) and incubate overnight to allow for cell attachment.

-

Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for a further period (e.g., 24 hours).

-

After incubation, collect the cell culture supernatant.

-

Add an equal volume of Griess reagent to the supernatant in a new 96-well plate.

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at a wavelength of around 540-550 nm.

-

The concentration of nitrite is determined from a standard curve prepared with known concentrations of sodium nitrite. The inhibitory effect of the compound on NO production is then calculated.

-

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

-

Reagents and Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

Appropriate cell culture medium

-

Test compound (Kaempferol-7-O-alpha-L-rhamnoside)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

96-well cell culture plate

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specific duration (e.g., 24, 48, or 72 hours).

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

-

Remove the medium containing MTT and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength between 550 and 600 nm.

-

Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be calculated from the dose-response curve.

-

Western Blot Analysis

Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or cell extract.

-

Principle: Proteins from a sample are separated based on their molecular weight through gel electrophoresis. These separated proteins are then transferred to a membrane (nitrocellulose or PVDF), where they are probed using antibodies specific to the target protein. A secondary antibody, conjugated to an enzyme or a fluorescent dye, is then used to detect the primary antibody, allowing for the visualization of the target protein.

-

Reagents and Materials:

-

Cell or tissue lysates

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer buffer and blotting apparatus

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to target proteins, e.g., p-eNOS, NF-κB, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Sample Preparation: Lyse cells or tissues in a suitable buffer to extract proteins. Determine the protein concentration of the lysates.

-

Gel Electrophoresis: Separate the protein samples by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with a blocking buffer to prevent non-specific binding of antibodies.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest.

-

Wash the membrane to remove unbound primary antibody.

-

Incubate the membrane with a secondary antibody that is conjugated to an enzyme (like HRP) and recognizes the primary antibody.

-

Wash the membrane to remove unbound secondary antibody.

-

Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.

-

Imaging: Detect the emitted light using an imaging system to visualize the protein bands. The intensity of the bands can be quantified to determine the relative abundance of the target protein.

-

Vasodilation Assay using Isolated Aortic Rings

This ex vivo assay is used to assess the vasodilatory or vasorelaxant effects of a compound on blood vessels.

-

Principle: Thoracic aortic rings from an animal (e.g., a rat) are isolated and mounted in an organ bath containing a physiological salt solution. The rings are pre-contracted with a vasoconstrictor (e.g., phenylephrine). The test compound is then added in a cumulative manner, and the relaxation of the aortic ring is measured as a decrease in tension.

-

Reagents and Materials:

-

Experimental animal (e.g., Sprague-Dawley rat)

-

Krebs-Henseleit solution

-

Vasoconstrictor (e.g., Phenylephrine)

-

Test compound (Kaempferol-7-O-alpha-L-rhamnoside)

-

Organ bath system with force transducers and data acquisition system

-

-

Procedure:

-

Euthanize the animal and carefully excise the thoracic aorta.

-

Clean the aorta of adhering connective and fatty tissues and cut it into rings of a specific length (e.g., 2-3 mm).

-

Suspend the aortic rings in an organ bath filled with Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.

-

Allow the rings to equilibrate under a resting tension for a period of time.

-

Induce a sustained contraction in the aortic rings using a vasoconstrictor like phenylephrine.

-

Once the contraction is stable, add the test compound in increasing concentrations to the organ bath.

-

Record the changes in tension (relaxation) after each addition.

-

The vasorelaxant effect is expressed as a percentage of the pre-contraction induced by the vasoconstrictor. An EC50 value (the concentration of the compound that causes 50% of the maximum relaxation) can be calculated.

-

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways modulated by Kaempferol-7-O-alpha-L-rhamnoside and a typical experimental workflow.

Caption: NO-cGMP-PKG signaling pathway for vasodilation.

Caption: NF-κB signaling pathway in inflammation.

Caption: General experimental workflow for activity screening.

Conclusion

Kaempferol-7-O-alpha-L-rhamnoside is a promising natural compound with a range of biological activities that warrant further investigation for its therapeutic applications. Its antioxidant, anti-inflammatory, anticancer, and vasodilatory properties, supported by the modulation of key signaling pathways, highlight its potential for the development of novel drugs for various diseases. This guide provides a foundational resource for researchers to explore and build upon the existing knowledge of this fascinating molecule. Further preclinical and clinical studies are essential to fully elucidate its therapeutic efficacy and safety profile.

References

- 1. Antimicrobial and antioxidant activity of kaempferol rhamnoside derivatives from Bryophyllum pinnatum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimicrobial and antioxidant activity of kaempferol rhamnoside derivatives from Bryophyllum pinnatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kaempferol and Kaempferol Rhamnosides with Depigmenting and Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Anticancer Potential of Kaempferol: A Systematic Review Based on In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Unveiling Kaempferol-7-O-alpha-L-rhamnoside: A Technical Guide for Researchers

FOR IMMEDIATE RELEASE

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the flavonoid glycoside, Kaempferol-7-O-alpha-L-rhamnoside. This document provides a detailed overview of its nomenclature, biological activities, and mechanisms of action, with a focus on its therapeutic potential.

Chemical Identity and Nomenclature

Kaempferol-7-O-alpha-L-rhamnoside is a naturally occurring flavonoid. For clarity and consistency in research, a comprehensive list of its synonyms, alternative names, and chemical identifiers is provided below.

| Identifier Type | Identifier |

| Systematic Name | 3,5-dihydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one[1] |

| CAS Number | 20196-89-8[1][2][3] |

| Molecular Formula | C21H20O10[1] |

| Common Synonyms | Kaempferol-7-O-rhamnoside, Kaempferol-7-rhamnoside, Alpha-Rhamnoisorobin, Kaem-7-Rha |

| Other Identifiers | UNII-79YJI9GIF1, CHEMBL1289337, DTXSID60174034 |

It is crucial to distinguish Kaempferol-7-O-alpha-L-rhamnoside from its isomer, Kaempferol-3-O-alpha-L-rhamnoside, also known as Afzelin, as they may exhibit different biological activities.

Biological Activities and Therapeutic Potential

Kaempferol-7-O-alpha-L-rhamnoside has demonstrated a range of biological activities, suggesting its potential in various therapeutic areas. The following table summarizes key quantitative data from preclinical studies.

| Biological Activity | Assay System | Key Findings | Reference |

| α-Glucosidase Inhibition | In vitro | Potent inhibitor, suggesting potential for diabetes treatment. | |

| Aldose Reductase Inhibition | In vitro | IC50: 1.23 µM | |

| Antimicrobial Activity | In vitro (MIC assay) | MIC values ranging from 1 to 2 μg/ml against various microbes. | |

| Antioxidant Activity | In vitro (DPPH assay) | IC50: 0.71 μg/ml | |

| PD-1/PD-L1 Inhibition | In vitro | Dose-dependently blocks PD-1/PD-L1 interaction. | |

| Vasodilation | Rat thoracic aorta rings | Induces endothelium-dependent relaxation. | |

| Cardioprotection | H9c2 cardiomyocytes | Protects against H2O2-induced damage. | |

| FXR Agonism | APAP-induced L02 cells | Upregulates mRNA expression of FXR. |

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms underlying the bioactivities of Kaempferol-7-O-alpha-L-rhamnoside is essential for its development as a therapeutic agent.

Vasodilation via the NO-cGMP-PKG Pathway

Kaempferol-7-O-alpha-L-rhamnoside induces vasodilation through an endothelium-dependent mechanism involving the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP)-protein kinase G (PKG) signaling pathway. This involves the phosphorylation of endothelial nitric oxide synthase (eNOS).

Immune Checkpoint Inhibition: PD-1/PD-L1 Blockade

Kaempferol-7-O-alpha-L-rhamnoside has been identified as an inhibitor of the programmed cell death protein 1 (PD-1) and its ligand (PD-L1) interaction. This suggests its potential as an immunotherapeutic agent in oncology.

Cardioprotective Effects via AMPKα1 Signaling

The compound demonstrates cardioprotective potential by targeting the AMP-activated protein kinase (AMPK) α1 signaling pathway. It has been shown to upregulate the mRNA expression of AMPKα1 in cardiomyocytes.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following outlines key experimental procedures cited in the literature.

Assessment of PD-1/PD-L1 Inhibition

-

Competitive ELISA: This assay is used to quantify the inhibition of the PD-1/PD-L1 interaction in a cell-free system.

-

Biolayer Interferometry (BLI): BLI is employed to measure the binding affinity and kinetics of Kaempferol-7-O-alpha-L-rhamnoside to PD-1 or PD-L1.

-

NFAT-Luciferase Reporter Assay: This cell-based assay measures the downstream signaling of T-cell receptor activation, which is inhibited by the PD-1/PD-L1 interaction. A co-culture system of PD-1 expressing Jurkat cells and PD-L1 expressing CHO-K1 cells is utilized.

Vasodilation Studies

-

Aortic Ring Preparation: Thoracic aortas are isolated from rats, and rings are prepared and mounted in an organ bath.

-

Contraction and Relaxation Measurement: Aortic rings are pre-contracted with phenylephrine. The relaxation response to cumulative concentrations of Kaempferol-7-O-alpha-L-rhamnoside is then measured.

-

Mechanistic Studies: To elucidate the signaling pathway, experiments are repeated in the presence of specific inhibitors such as L-NAME (an eNOS inhibitor).

Workflow for Bioactivity Screening

The following diagram illustrates a general workflow for identifying and characterizing the biological activities of natural products like Kaempferol-7-O-alpha-L-rhamnoside.

Conclusion

Kaempferol-7-O-alpha-L-rhamnoside is a promising natural compound with a diverse pharmacological profile. Its activities as an α-glucosidase inhibitor, an immune checkpoint inhibitor, and a vasodilator highlight its potential for the development of new therapies for diabetes, cancer, and cardiovascular diseases. Further in-depth preclinical and clinical studies are warranted to fully elucidate its therapeutic efficacy and safety.

References

In Vitro Antioxidant Activity of Kaempferol-7-O-alpha-L-rhamnoside: A Technical Guide

Introduction

Kaempferol-7-O-alpha-L-rhamnoside, a flavonoid glycoside, is a natural compound found in various plants. Flavonoids are a significant class of polyphenolic compounds widely recognized for their diverse biological activities, including potent antioxidant effects.[1] The antioxidant capacity of these molecules is primarily attributed to their ability to scavenge free radicals, chelate metal ions, and modulate cellular signaling pathways involved in oxidative stress.[2][3] Kaempferol and its glycosides, such as Kaempferol-7-O-alpha-L-rhamnoside, are of particular interest to researchers in pharmacology and drug development due to their potential therapeutic applications in diseases associated with oxidative damage.[1][3] This document provides a detailed overview of the in vitro antioxidant activity of Kaempferol-7-O-alpha-L-rhamnoside, summarizing quantitative data, experimental protocols, and relevant biological mechanisms for researchers, scientists, and drug development professionals.

Core Mechanisms of Antioxidant Action

The antioxidant activity of flavonoids like Kaempferol-7-O-alpha-L-rhamnoside is rooted in their chemical structure. The presence of hydroxyl groups on the flavonoid rings allows them to donate a hydrogen atom to unstable reactive oxygen species (ROS), thereby neutralizing them. This process is a fundamental mechanism for protecting cells from oxidative damage.

Caption: General mechanism of free radical scavenging by this compound.

Quantitative Assessment of Antioxidant Activity

The antioxidant potential of Kaempferol-7-O-alpha-L-rhamnoside is evaluated using various in vitro assays. The most common methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation scavenging assay, and the FRAP (Ferric Reducing Antioxidant Power) assay. The results are typically expressed as the IC50 value, which represents the concentration of the compound required to inhibit 50% of the radical activity.

Table 1: In Vitro Antioxidant Activity of Kaempferol and its Rhamnosides

| Compound | Assay | IC50 Value (µg/mL) | IC50 Value (µM) | Reference |

| Kaempferol | DPPH | - | ~16.1 | |

| Kaempferol | ABTS | 3.70 ± 0.15 | ~12.9 | |

| Kaempferol-3-O-rhamnoside (Afzelin) | DPPH | - | - | |

| This compound | Aldose Reductase Inhibition | - | 1.23 | |

| α-rhamnoisorobin (Kaempferol glycoside) | DPPH | 0.71 | - | |

| Vitamin C (Reference) | DPPH | - | - | |

| Trolox (Reference) | ABTS | - | - |

Note: Direct DPPH and ABTS IC50 values for Kaempferol-7-O-alpha-L-rhamnoside are not extensively reported in the provided search results. Data for the parent aglycone (Kaempferol), a different isomer (Afzelin), and a related glycoside are included for comparative context. The antioxidant activity can be influenced by the position of the glycosidic bond.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are synthesized protocols for the principal in vitro antioxidant assays based on established methods.

DPPH Radical Scavenging Assay

This assay is based on the principle that an antioxidant will donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Experimental Workflow

Caption: Workflow for the DPPH radical scavenging assay.

Detailed Protocol:

-

Reagent Preparation : Prepare a 0.1 mM stock solution of DPPH in methanol. The solution should be freshly made and kept in the dark to prevent degradation.

-

Sample Preparation : Prepare serial dilutions of Kaempferol-7-O-alpha-L-rhamnoside and a positive control (e.g., Ascorbic Acid or Trolox) in methanol.

-

Reaction Mixture : In a 96-well microplate, add 100 µL of each sample dilution to the wells.

-

Initiation : Add 100 µL of the DPPH solution to each well. A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.

-

Incubation : Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement : Measure the absorbance at 517 nm using a microplate reader.

-

Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula:

-

% Inhibition = [(A_control - A_sample) / A_control] * 100

-

The IC50 value is determined by plotting the percentage of inhibition against the sample concentrations.

-

ABTS Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The radical is generated by oxidizing ABTS with potassium persulfate, resulting in a blue-green solution. In the presence of an antioxidant, the radical is neutralized, and the solution's color fades.

Detailed Protocol:

-

Reagent Preparation : Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Working Solution : Dilute the ABTS•+ stock solution with a suitable buffer (e.g., PBS or ethanol) to achieve an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation : Prepare serial dilutions of Kaempferol-7-O-alpha-L-rhamnoside and a positive control (e.g., Trolox) in the buffer.

-

Reaction Mixture : In a 96-well plate, add 10 µL of each sample dilution.

-

Initiation : Add 190 µL of the diluted ABTS•+ working solution to each well.

-

Incubation : Incubate the plate in the dark at room temperature for approximately 6-7 minutes.

-

Measurement : Measure the absorbance at 734 nm using a microplate reader.

-

Calculation : The percentage of scavenging activity is calculated using the same formula as the DPPH assay. The IC50 value is determined from the dose-response curve.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the antioxidant potential of a sample through its ability to reduce ferric (Fe³⁺) to ferrous (Fe²⁺) ions at a low pH. The reduction is monitored by measuring the formation of a colored ferrous-tripyridyltriazine complex.

Detailed Protocol:

-

Reagent Preparation :

-

Acetate Buffer (300 mM, pH 3.6) : Dissolve 3.1 g of sodium acetate trihydrate and add 16 mL of glacial acetic acid in distilled water, bringing the final volume to 1 liter.

-

TPTZ Solution (10 mM) : Dissolve 0.031 g of 2,4,6-tripyridyl-s-triazine (TPTZ) in 10 mL of 40 mM HCl.

-

Ferric Chloride Solution (20 mM) : Dissolve 0.054 g of FeCl₃·6H₂O in 10 mL of distilled water.

-

-

FRAP Working Reagent : Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the solution to 37°C before use.

-

Sample Preparation : Prepare various concentrations of the test compound in a suitable solvent.

-

Reaction Mixture : Add 30 µL of the sample to a cuvette or well.

-

Initiation : Add 1 mL of the pre-warmed FRAP reagent and mix thoroughly.

-

Incubation : Incubate the mixture at 37°C for a specified time, typically 4 to 15 minutes.

-

Measurement : Measure the absorbance at 593 nm.

-

Calculation : The antioxidant capacity is determined by comparing the absorbance change of the sample to a standard curve prepared using a known concentration of FeSO₄·7H₂O. The results are expressed as µM Fe(II) equivalents.

Signaling Pathways and Cellular Effects

Beyond direct radical scavenging, Kaempferol-7-O-alpha-L-rhamnoside can exert antioxidant effects by modulating intracellular signaling pathways. For instance, flavonoids can influence the NO-cGMP-PKG pathway, which is involved in vasodilation and cardiovascular health. Kaempferol has been shown to increase the phosphorylation of endothelial nitric oxide synthase (eNOS), a key enzyme in nitric oxide production. Nitric oxide plays a dual role; while it is a crucial signaling molecule, its overproduction can lead to oxidative stress. The modulatory effects of flavonoids are therefore critical.

Caption: this compound's influence on the NO-cGMP-PKG signaling pathway.

Kaempferol-7-O-alpha-L-rhamnoside demonstrates significant potential as an antioxidant agent. Its activity, substantiated through various in vitro assays like DPPH, ABTS, and FRAP, stems from its ability to neutralize free radicals and potentially modulate key cellular pathways related to oxidative stress. While the available quantitative data specifically for the 7-O-rhamnoside isomer is still emerging compared to its parent aglycone or the 3-O isomer, the established protocols and mechanistic understanding of flavonoids provide a robust framework for its continued investigation. This technical guide offers researchers and drug development professionals the necessary protocols and comparative data to further explore the therapeutic promise of this natural compound.

References

An In-depth Technical Guide on the Anti-inflammatory Mechanism of Kaempferol-7-O-alpha-L-rhamnoside

Executive Summary: Kaempferol-7-O-alpha-L-rhamnoside (K7R), also known as α-rhamnoisorobin, is a naturally occurring flavonoid glycoside found in various medicinal plants.[1][2] This document provides a comprehensive technical overview of its potent anti-inflammatory properties, intended for researchers, scientists, and drug development professionals. The core anti-inflammatory mechanism of K7R is multifaceted, primarily involving the inhibition of key pro-inflammatory signaling pathways, including Toll-Like Receptor 4 (TLR4), Nuclear Factor-kappa B (NF-κB), and Mitogen-Activated Protein Kinases (MAPKs). By modulating these pathways, K7R effectively reduces the production of inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines (TNF-α, IL-1β, IL-6), highlighting its therapeutic potential as a lead compound for novel anti-inflammatory agents.

Core Anti-inflammatory Mechanisms

The anti-inflammatory effects of Kaempferol-7-O-alpha-L-rhamnoside and its related compounds are attributed to their ability to interfere with critical intracellular signaling cascades that orchestrate the inflammatory response.

Attenuation of Toll-Like Receptor 4 (TLR4) and NF-κB Signaling

The TLR4 signaling pathway is a cornerstone of the innate immune response, often activated by lipopolysaccharide (LPS), a component of Gram-negative bacteria. Activation of this pathway is a critical step in initiating inflammation. Research on a closely related kaempferol rhamnoside has shown that it can significantly reverse the increased expression of key proteins in this pathway, including TLR4 itself and its downstream adaptors, MyD88, TRAF6, and TRIF, in a dose-dependent manner.[3]

This upstream inhibition directly impacts the activation of the NF-κB pathway.[3] Under normal conditions, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Upon stimulation, IκBα is phosphorylated and degraded, allowing the NF-κB p65/p50 dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[4] K7R and its analogues have been shown to inhibit the phosphorylation of IκBα, thereby preventing NF-κB's nuclear translocation and subsequent activity. This inhibitory action has been quantified in luciferase reporter assays, where α-rhamnoisorobin demonstrated potent suppression of NF-κB-mediated activity. The collective inhibition of the TLR4-NF-κB axis is a primary mechanism for the anti-inflammatory effects of K7R.

References

- 1. mdpi.com [mdpi.com]

- 2. Kaempferol and Kaempferol Rhamnosides with Depigmenting and Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hepatoprotective Effects of Kaempferol-3-O-α-l-Arabinopyranosyl-7-O-α-l-Rhamnopyranoside on d-Galactosamine and Lipopolysaccharide Caused Hepatic Failure in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kaempferol modulates pro-inflammatory NF-κB activation by suppressing advanced glycation endproducts-induced NADPH oxidase - PMC [pmc.ncbi.nlm.nih.gov]

Kaempferol-7-O-alpha-L-rhamnoside: A Comprehensive Technical Guide on its Potential as an Alpha-Glucosidase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-glucosidase inhibitors are a cornerstone in the management of type 2 diabetes mellitus, effectively controlling postprandial hyperglycemia. Flavonoids, a class of natural compounds, have emerged as promising candidates for alpha-glucosidase inhibition. This technical guide focuses on Kaempferol-7-O-alpha-L-rhamnoside, a glycosidic form of the flavonol kaempferol, and its potential as a potent alpha-glucosidase inhibitor. While direct quantitative inhibitory data for Kaempferol-7-O-alpha-L-rhamnoside is still emerging, this document synthesizes the available evidence for this compound and its aglycone, kaempferol, to provide a comprehensive overview of its mechanism of action, kinetic profile, and its role in relevant signaling pathways. This guide aims to serve as a valuable resource for researchers and professionals in the field of diabetes drug discovery and development.

Introduction: The Role of Alpha-Glucosidase Inhibition in Diabetes Management

Alpha-glucosidase, an enzyme located in the brush border of the small intestine, is responsible for the breakdown of complex carbohydrates into absorbable monosaccharides like glucose. Inhibition of this enzyme delays carbohydrate digestion and absorption, leading to a reduction in the post-meal spike in blood glucose levels. This mechanism is a validated therapeutic strategy for managing type 2 diabetes. Acarbose, miglitol, and voglibose are clinically approved alpha-glucosidase inhibitors; however, their use can be associated with gastrointestinal side effects, prompting the search for novel, potent, and well-tolerated inhibitors from natural sources.

Flavonoids, including kaempferol and its glycosides, have garnered significant attention for their potential to inhibit alpha-glucosidase. Kaempferol-7-O-alpha-L-rhamnoside, a naturally occurring flavonoid glycoside, has been identified as a potent inhibitor of alpha-glucosidase activity, suggesting its potential utility in the development of new antidiabetic agents.

Kaempferol-7-O-alpha-L-rhamnoside and its Aglycone: Quantitative Inhibitory Data

While specific inhibitory concentration (IC50) values for Kaempferol-7-O-alpha-L-rhamnoside are not extensively reported in the currently available literature, the inhibitory potential of its aglycone, kaempferol, and other related glycosides has been well-documented. This data provides a strong basis for inferring the activity of Kaempferol-7-O-alpha-L-rhamnoside.

| Compound | IC50 Value | Enzyme Source | Reference |

| Kaempferol | (1.16 ± 0.04) x 10⁻⁵ mol L⁻¹ | Yeast α-glucosidase | [1][2] |

| Kaempferol | 109 µg/mL | Yeast α-glucosidase | |

| Kaempferol-3,7-di-O-α-L-rhamnopyranoside | 136 ± 1.10 µM | Not Specified | |

| Acarbose (Reference Drug) | 290 ± 0.54 µM | Not Specified |

Note: The IC50 value for Kaempferol-7-O-alpha-L-rhamnoside is not explicitly stated in the primary literature identifying it as a potent inhibitor. The table presents data for the aglycone and a related di-rhamnoside for comparative purposes.

Mechanism of Action and Enzyme Kinetics

Studies on kaempferol have elucidated a mixed-type inhibition of alpha-glucosidase. This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities. This dual binding mode can be a desirable characteristic for a therapeutic inhibitor.

The kinetic analysis of alpha-glucosidase inhibition by kaempferol is typically performed using Lineweaver-Burk plots. In mixed-type inhibition, the Lineweaver-Burk plots for different inhibitor concentrations will intersect in the second or third quadrant.

Visualizing the Inhibition Mechanism

Caption: Mixed-type inhibition of α-glucosidase by kaempferol derivatives.

Experimental Protocols

Alpha-Glucosidase Inhibition Assay

This protocol outlines a common in vitro method to determine the alpha-glucosidase inhibitory activity of a test compound.

Materials:

-

Alpha-glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

-

Test compound (Kaempferol-7-O-alpha-L-rhamnoside)

-

Acarbose (positive control)

-

Phosphate buffer (pH 6.8)

-

Sodium carbonate (Na₂CO₃)

-

96-well microplate reader

Procedure:

-

Prepare a solution of the test compound and acarbose in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add 50 µL of phosphate buffer to each well.

-

Add 10 µL of the test compound solution at various concentrations to the respective wells.

-

Add 20 µL of alpha-glucosidase solution (in phosphate buffer) to each well and incubate at 37°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of pNPG solution (in phosphate buffer) to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 50 µL of Na₂CO₃ solution.

-

Measure the absorbance at 405 nm using a microplate reader.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Enzyme Kinetic Studies

To determine the mode of inhibition, the assay is performed with varying concentrations of both the substrate (pNPG) and the inhibitor.

Procedure:

-

Follow the general procedure for the alpha-glucosidase inhibition assay.

-

For each inhibitor concentration (including zero), vary the concentration of the substrate pNPG.

-

Measure the reaction rates (initial velocities) at each substrate and inhibitor concentration.

-

Construct a Lineweaver-Burk plot by plotting 1/Velocity against 1/[Substrate].

-

The pattern of the lines on the plot will indicate the type of inhibition (competitive, non-competitive, uncompetitive, or mixed).

Visualizing the Experimental Workflow

Caption: Workflow for α-glucosidase inhibition and kinetic studies.

In Vivo Studies and Relevant Signaling Pathways

While in vivo studies specifically investigating Kaempferol-7-O-alpha-L-rhamnoside are limited, extensive research on its aglycone, kaempferol, provides valuable insights into its potential anti-diabetic effects and the underlying signaling pathways.

Oral administration of kaempferol to diabetic animal models has been shown to:

-

Significantly reduce blood glucose levels.

-

Improve glucose tolerance.

-

Modulate the expression and activity of key enzymes involved in glucose metabolism.

Kaempferol exerts its anti-diabetic effects through multiple signaling pathways:

-

AMPK (AMP-activated protein kinase) Pathway: Kaempferol can activate AMPK, a central regulator of cellular energy homeostasis. Activated AMPK enhances glucose uptake in muscle and suppresses glucose production in the liver.

-

PI3K/Akt Signaling Pathway: This pathway is crucial for insulin-mediated glucose uptake. Kaempferol has been shown to enhance the phosphorylation of Akt, thereby promoting the translocation of glucose transporter 4 (GLUT4) to the cell membrane, leading to increased glucose uptake.

-

STING/NLRP3 Inflammasome Pathway: Chronic low-grade inflammation is a key feature of type 2 diabetes. Kaempferol has been reported to inhibit the STING/NLRP3 inflammasome signaling pathway, thereby reducing inflammation and improving insulin sensitivity.

Signaling Pathway Diagram

Caption: Key signaling pathways modulated by kaempferol in diabetes.

Future Directions and Conclusion

Kaempferol-7-O-alpha-L-rhamnoside holds significant promise as a natural alpha-glucosidase inhibitor for the management of type 2 diabetes. While its potent inhibitory activity has been identified, further research is imperative to quantify its IC50 value and fully characterize its kinetic profile. In vivo studies specifically using Kaempferol-7-O-alpha-L-rhamnoside are crucial to validate its anti-hyperglycemic effects and to investigate its pharmacokinetic and pharmacodynamic properties.

The extensive data available for its aglycone, kaempferol, provides a strong rationale for the continued investigation of this glycoside. The multi-targeted effects of kaempferol on key signaling pathways involved in glucose metabolism and inflammation suggest that Kaempferol-7-O-alpha-L-rhamnoside may offer a holistic approach to diabetes management. This technical guide provides a solid foundation for researchers and drug development professionals to advance the study of this promising natural compound.

References

In-Depth Technical Guide: Kaempferol-7-O-alpha-L-rhamnoside as a PD-1/PD-L1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibitory activity of Kaempferol-7-O-alpha-L-rhamnoside, also known as Afzelin, on the Programmed cell death protein 1 (PD-1) and its ligand (PD-L1) interaction. This document details the mechanism of action, quantitative inhibitory data, and the experimental protocols used to ascertain its efficacy.

Introduction to PD-1/PD-L1 Immune Checkpoint

The PD-1/PD-L1 pathway is a critical immune checkpoint that regulates T-cell activation and maintains self-tolerance.[1][2] PD-1, a receptor expressed on activated T-cells, interacts with its ligand, PD-L1, which can be expressed on various cells, including cancer cells.[1][2] This interaction transmits an inhibitory signal into the T-cell, suppressing its cytotoxic activity and allowing cancer cells to evade immune surveillance.[1] Consequently, blocking the PD-1/PD-L1 interaction is a promising strategy in cancer immunotherapy to enhance the anti-tumor immune response. Small molecule inhibitors offer potential advantages over monoclonal antibodies, such as better tumor penetration and oral bioavailability.

Kaempferol-7-O-alpha-L-rhamnoside is a natural flavonoid that has been identified as a potential small molecule inhibitor of the PD-1/PD-L1 interaction. This guide will delve into the scientific evidence supporting its role as a PD-1/PD-L1 blockade agent.

PD-1/PD-L1 Signaling Pathway

The binding of PD-L1 on a target cell (e.g., a cancer cell) to the PD-1 receptor on a T-cell initiates a signaling cascade that dampens the T-cell's anti-tumor activity. This is a key mechanism of immune evasion by tumors. Interrupting this interaction can restore the T-cell's ability to recognize and eliminate cancer cells.

Quantitative Data on Inhibitory Activity

The inhibitory effects of Kaempferol-7-O-alpha-L-rhamnoside (KR) and its aglycone, Kaempferol (KO), on the PD-1/PD-L1 interaction have been quantified through various biochemical and cell-based assays.

| Compound | Assay | Parameter | Value | Reference |

| Kaempferol (KO) | Competitive ELISA | IC50 | 7.797 µM | |

| Kaempferol (KO) | Cell-based PD-1/PD-L1 Blockade | EC50 | 16.46 µM | |

| Kaempferol (KO) | Surface Plasmon Resonance (SPR) | KD (binding to PD-1) | 3.04 x 10-7 M | |

| Kaempferol (KO) | Surface Plasmon Resonance (SPR) | KD (binding to PD-L1) | 3.3 x 10-5 M | |

| Kaempferol-7-O-rhamnoside (KR) | Competitive ELISA | % Inhibition (at 100 µM) | Not explicitly dose-dependent in the study | |

| This compound (KR) | Cell-based PD-1/PD-L1 Blockade | EC50 | 15.37 µM |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Competitive ELISA for PD-1/PD-L1 Interaction

This assay biochemically assesses the ability of a compound to inhibit the binding of PD-1 to PD-L1.

Materials:

-

Recombinant human PD-L1 protein

-

Biotinylated recombinant human PD-1 protein

-

Kaempferol-7-O-alpha-L-rhamnoside (test compound)

-

96-well ELISA plates

-

Coating buffer (e.g., PBS, pH 7.4)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Streptavidin-HRP

-

TMB substrate

-

Stop solution (e.g., 2N H2SO4)

-

Plate reader

Procedure:

-

Coating: Coat the wells of a 96-well plate with recombinant human PD-L1 (e.g., 1-10 µg/mL in coating buffer) and incubate overnight at 4°C.

-

Washing: Wash the plate three times with wash buffer.

-

Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

-

Washing: Wash the plate three times with wash buffer.

-

Competition: Add varying concentrations of Kaempferol-7-O-alpha-L-rhamnoside and a fixed concentration of biotinylated human PD-1 to the wells. Incubate for 2 hours at room temperature.

-

Washing: Wash the plate three times with wash buffer.

-

Detection: Add Streptavidin-HRP to each well and incubate for 1 hour at room temperature.

-

Washing: Wash the plate five times with wash buffer.

-

Substrate Addition: Add TMB substrate to each well and incubate in the dark until a blue color develops.

-

Stopping Reaction: Add stop solution to each well. The color will change from blue to yellow.

-

Measurement: Read the absorbance at 450 nm using a plate reader. The signal intensity is inversely proportional to the inhibitory activity of the compound.

Cell-Based PD-1/PD-L1 Blockade Assay

This assay measures the ability of a compound to restore T-cell activation that is suppressed by the PD-1/PD-L1 interaction.

Materials:

-

PD-1 Jurkat cells (expressing human PD-1 and an NFAT-luciferase reporter)

-

PD-L1/aAPC CHO-K1 cells (expressing human PD-L1 and a T-cell receptor activator)

-

Kaempferol-7-O-alpha-L-rhamnoside (test compound)

-

Cell culture medium

-

96-well white, clear-bottom plates

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed PD-L1/aAPC CHO-K1 cells in a 96-well plate and allow them to adhere.

-

Compound Addition: Add serial dilutions of Kaempferol-7-O-alpha-L-rhamnoside to the wells.

-

Co-culture: Add PD-1 Jurkat cells to the wells containing the CHO-K1 cells and the test compound.

-

Incubation: Co-culture the cells for 6-24 hours at 37°C in a CO2 incubator.

-

Lysis and Substrate Addition: Add a luciferase assay reagent that both lyses the cells and provides the substrate for the luciferase enzyme.

-

Measurement: Measure the luminescence using a luminometer. An increase in luminescence indicates the blockade of the PD-1/PD-L1 interaction and subsequent T-cell activation.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the binding affinity and kinetics of a small molecule to a protein immobilized on a sensor chip.

References

Unveiling the Therapeutic Promise of Afzelin: A Technical Guide to its Pharmacological Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Afzelin, chemically known as Kaempferol-7-O-alpha-L-rhamnoside, is a naturally occurring flavonol glycoside found in a variety of medicinal plants.[1] Emerging research has illuminated its diverse pharmacological activities, positioning it as a promising candidate for the development of novel therapeutics. This technical guide provides an in-depth overview of the pharmacological potential of Afzelin, with a focus on its antioxidant, anti-inflammatory, anticancer, and neuroprotective properties. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development.

Antioxidant Activity

Afzelin demonstrates significant antioxidant properties, primarily through its capacity to scavenge reactive oxygen species (ROS) and modulate endogenous antioxidant defense systems.[1][2] Its ability to chelate metal ions further contributes to the inhibition of free radical generation.[2][3] A key mechanism underlying its antioxidant effect is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of cellular antioxidant responses.

Quantitative Data on Antioxidant Activity

| Assay Type | Model System | Key Findings | Reference |

| DPPH Radical Scavenging | In vitro | Stronger radical scavenging activity compared to a standard. | |

| AAPH-induced Oxidation | pUC19 plasmid DNA and human erythrocytes | Effectively inhibited oxidation and lipid peroxidation. | |

| Nitric Oxide (NO) Production Inhibition | Glial cells | IC50 value of 42.8 µg/mL, comparable to the inhibitor L-NMMA (IC50 of 42.1 µg/mL). |

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a common method for assessing the free radical scavenging activity of a compound like Afzelin.

-

Preparation of Reagents:

-

Prepare a stock solution of Afzelin in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The concentration is typically around 0.1 mM.

-

-

Assay Procedure:

-

In a 96-well microplate, add varying concentrations of the Afzelin solution to the wells.

-

Add the DPPH solution to each well.

-

Include a control group with the solvent and DPPH solution, and a blank with the solvent only.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

Measure the absorbance of each well at a specific wavelength (typically 517 nm) using a microplate reader.

-

-

Calculation:

-

The percentage of scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the scavenging activity against the concentration of Afzelin.

-

Caption: Workflow for DPPH radical scavenging assay.

Anti-inflammatory Effects

Afzelin exhibits potent anti-inflammatory properties by modulating key inflammatory pathways. It has been shown to suppress the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). Furthermore, Afzelin can inhibit the activation of p38 mitogen-activated protein kinase (MAPK) and the transcription factor activator protein-1 (AP-1), both of which are crucial in the inflammatory response. In models of particulate matter-exposed human keratinocytes, Afzelin was found to reduce intracellular ROS generation and the expression of pro-inflammatory cytokines.

Quantitative Data on Anti-inflammatory Activity

| Model System | Treatment | Key Findings | Reference |

| Particulate Matter-exposed HaCaT cells | 200 µM Afzelin | Suppressed PM-induced proinflammatory cytokine mRNA expression and protein secretion. | |

| D-galactosamine/LPS-induced fulminant hepatic failure in mice | Afzelin administration | Decreased levels of alanine aminotransferase and pro-inflammatory cytokines. |

Experimental Protocol: Measurement of Pro-inflammatory Cytokines in Cell Culture

This protocol describes a general method for quantifying the effect of Afzelin on cytokine production in cultured cells.

-

Cell Culture and Treatment:

-

Culture a relevant cell line (e.g., HaCaT keratinocytes or macrophages) in appropriate media.

-

Seed the cells in multi-well plates and allow them to adhere.

-

Pre-treat the cells with various concentrations of Afzelin for a specified time.

-

Induce an inflammatory response by adding an inflammatory stimulus (e.g., lipopolysaccharide [LPS] or particulate matter).

-

Include control groups (untreated, stimulus only, Afzelin only).

-

-

Sample Collection:

-

After the incubation period, collect the cell culture supernatant.

-

-

Cytokine Measurement (ELISA):

-

Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for the specific cytokines of interest (e.g., TNF-α, IL-6).

-

Follow the manufacturer's instructions for the ELISA procedure, which typically involves coating a plate with a capture antibody, adding the samples, adding a detection antibody, and then a substrate for color development.

-

-

Data Analysis:

-

Measure the absorbance using a microplate reader.

-

Calculate the concentration of the cytokines in the samples based on a standard curve.

-

Compare the cytokine levels in the Afzelin-treated groups to the control groups to determine the inhibitory effect.

-

Caption: Afzelin's anti-inflammatory signaling pathway.

Anticancer Activity

Afzelin has demonstrated significant anticancer potential across various cancer cell lines, including prostate, breast, lung, and gastric cancers. Its mechanisms of action are multifaceted and include the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of cancer cell proliferation.

Quantitative Data on Anticancer Activity

| Cancer Cell Line | Concentration | Effect | Reference |

| LNCaP and PC-3 (Prostate) | 1 µg/mL | Significant decrease in cell proliferation after 24h. | |

| LNCaP and PC-3 (Prostate) | 10 µg/mL | Accumulation of cells in the G0 phase (19.4% and 27.6%, respectively). | |

| MCF-7 (Breast) | Dose-dependent | Inhibition of cell proliferation and induction of apoptosis. | |

| AGS (Gastric) | 120 µM | Increased expression of Bax and caspases-3, -8, and -9. | |

| A549 (Lung) | 60 and 120 µM | 30% and 80% increase in mRNA levels of pro-apoptotic factor BAX, respectively. | |

| LC-2/ad, PC-14, HLC-1 (Lung) | Not specified | Significant cytotoxic activities. | |

| Ehrlich Ascites Carcinoma (in vivo) | 50 mg/kg body weight | 70.89 ± 6.62% inhibition of EAC cell growth. |

Experimental Protocol: MTT Assay for Cell Viability

This protocol details a colorimetric assay to assess the effect of Afzelin on cancer cell viability.

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

-

Treatment:

-

Treat the cells with various concentrations of Afzelin for a specified duration (e.g., 24, 48, or 72 hours).

-

Include a vehicle control group.

-

-

MTT Addition:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.

-

-

Formazan Solubilization:

-

Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

-

Measurement:

-

Measure the absorbance of the purple solution at a wavelength of around 570 nm using a microplate reader.

-

-

Analysis:

-

Calculate the percentage of cell viability relative to the control group.

-

The IC50 value can be determined by plotting cell viability against the concentration of Afzelin.

-

References

Kaempferol-7-O-alpha-L-rhamnoside: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kaempferol-7-O-alpha-L-rhamnoside, a naturally occurring flavonol glycoside also known as α-rhamnoisorobin, has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of the discovery, history, and physicochemical properties of this compound. It details the experimental protocols for its extraction, isolation, and characterization from various botanical sources. Furthermore, this document elucidates the key signaling pathways through which Kaempferol-7-O-alpha-L-rhamnoside exerts its biological effects, including its vasodilatory, anti-cancer, and metabolic regulatory functions. Quantitative data on its biological activities are systematically presented in tabular format to facilitate comparative analysis. This guide is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Introduction and Physicochemical Properties

Kaempferol-7-O-alpha-L-rhamnoside is a flavonoid in which the hydrogen at the 7-position of the kaempferol aglycone is replaced by an alpha-L-rhamnopyranosyl moiety. Its chemical structure consists of a C15 skeleton with two phenyl rings (A and B) and a heterocyclic ring (C).

| Property | Value | Source |

| Molecular Formula | C21H20O10 | --INVALID-LINK-- |

| Molecular Weight | 432.4 g/mol | --INVALID-LINK-- |

| CAS Number | 20196-89-8 | --INVALID-LINK-- |

| IUPAC Name | 3,5-dihydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one | --INVALID-LINK-- |

| Synonyms | α-rhamnoisorobin, Kaempferol 7-O-rhamnoside | --INVALID-LINK-- |

Discovery and History

The initial isolation of Kaempferol-7-O-alpha-L-rhamnoside, referred to as kaempferol-7-rhamnoside, can be traced back to early phytochemical investigations of various plant species. One of the early reports of its isolation was from the flowers of Iberis amara by Kowalewski and Wierzbicka in 1971. Since then, it has been identified in a variety of other plants, including Bryophyllum pinnatum, Chimonanthus nitens, Lindera neesiana, and Prunus spinosa.[1][2][3] The presence of this compound in plants with a history of use in traditional medicine has prompted further research into its pharmacological properties.

Experimental Protocols

The isolation and purification of Kaempferol-7-O-alpha-L-rhamnoside from plant material typically involves a multi-step process.

General Extraction and Fractionation Workflow

The following diagram illustrates a general workflow for the extraction and fractionation of kaempferol glycosides from plant material.

Caption: General workflow for plant extraction and fractionation.

Detailed Isolation Protocol from Bryophyllum pinnatum

This protocol is based on the methodology described for the isolation of α-rhamnoisorobin from the whole plant of Bryophyllum pinnatum.[1]

-

Extraction: The dried and ground whole plant material (1.5 kg) is extracted with methanol (10 L) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.[1]

-

Partitioning: The crude methanol extract is successively partitioned with n-hexane and ethyl acetate. The ethyl acetate fraction, which is enriched in flavonoids, is collected for further purification.

-

Column Chromatography:

-

Silica Gel Column Chromatography: The ethyl acetate extract is subjected to silica gel column chromatography. The column is eluted with a gradient system of hexane-EtOAc-MeOH.

-

Reversed-Phase (RP-18) Column Chromatography: Fractions containing the target compound are further purified using a vacuum RP-18 column with a water-methanol gradient.

-

Sephadex LH-20 Column Chromatography: Final purification can be achieved using a Sephadex LH-20 column with methanol as the eluent.

-

-

Preparative TLC: For final purification of some fractions, preparative reversed-phase thin-layer chromatography may be employed.

Structural Elucidation

The structure of Kaempferol-7-O-alpha-L-rhamnoside is confirmed using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are employed to elucidate the complete structure, including the position of the rhamnose moiety and its stereochemistry.

Spectroscopic Data

The following table summarizes the characteristic ¹H and ¹³C NMR spectral data for Kaempferol-7-O-alpha-L-rhamnoside.

| Position | ¹³C NMR (δ, ppm) | ¹H NMR (δ, ppm, J in Hz) |

| Kaempferol Aglycone | ||

| 2 | 159.9 | - |

| 3 | 136.6 | - |

| 4 | 179.9 | - |

| 5 | 162.9 | - |

| 6 | 100.6 | 6.47 (d, J=2.1) |

| 7 | 163.6 | - |

| 8 | 95.7 | 6.74 (d, J=2.1) |

| 9 | 158.1 | - |

| 10 | 107.5 | - |

| 1' | 122.7 | - |

| 2', 6' | 132.4 | 7.80 (d, J=8.4) |

| 3', 5' | 116.1 | 6.94 (d, J=8.4) |

| 4' | 161.7 | - |

| α-L-Rhamnose | ||

| 1'' | 99.9 | 5.56 (d, J=1.2) |

| 2'' | 71.7 | - |

| 3'' | 72.1 | - |

| 4'' | 73.6 | - |

| 5'' | 71.3 | - |

| 6'' | 18.1 | 0.93 (d, J=5.4) |

Note: Chemical shifts can vary slightly depending on the solvent used.

Biological Activities and Signaling Pathways

Kaempferol-7-O-alpha-L-rhamnoside exhibits a range of biological activities, which are mediated through various signaling pathways.

Vasodilatory Effect via NO-cGMP-PKG Pathway